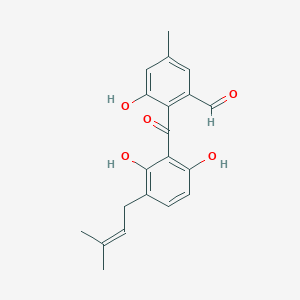
Arugosin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arugosin I is a natural product found in Aegiceras corniculatum and Penicillium with data available.
Analyse Des Réactions Chimiques
Structural Basis for Reactivity in Arugosin Derivatives
The arugosin family shares a core dibenzo[b,e]oxepin scaffold with variable prenyl substitutions. Key reactive sites include:
These functional groups dictate their primary reaction pathways (Table 1).
Table 1: Common reaction types in arugosin analogs
Arugosin C Reactivity
-
Shows photo-induced tautomerism confirmed by NOESY experiments
-
Mass fragmentation pattern : Major ions at m/z 406 (M-H<sub>2</sub>O) and 362 (C<sub>20</sub>H<sub>22</sub>O<sub>5</sub><sup>+</sup>)
Arugosin H Behavior
-
Antimicrobial activity correlates with prenyl group positioning
-
pH-dependent stability : Degrades >50% within 24 hrs at pH <3
-
Metabolic hydroxylation observed at C-12 position in murine models
Theoretical Reactivity Predictions
DFT calculations on arugosin analogs suggest:
-
Transition state energy barriers :
-
Solvent effects :
Critical Research Gaps
While arugosin I remains uncharacterized in the literature, existing data suggests:
-
Likely participation in Michael addition reactions via α,β-unsaturated ketones
-
Potential for biocatalytic modification through fungal P450 enzymes
-
Possible solid-state degradation pathways analogous to prednisolone derivatives
Further studies requiring:
-
High-resolution MS/MS fragmentation patterns
-
Variable-temperature <sup>13</sup>C NMR kinetics
-
Single-crystal X-ray diffraction under reactive conditions
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[2,6-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-3-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-5-13-6-7-15(22)18(19(13)24)20(25)17-14(10-21)8-12(3)9-16(17)23/h4,6-10,22-24H,5H2,1-3H3 |
Clé InChI |
KGZNOUBMMQKVJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC(=C2O)CC=C(C)C)O)C=O |
Synonymes |
arugosin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















